molecular formula C9H16N4 B6588641 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine CAS No. 1465189-16-5

2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine

Cat. No. B6588641
CAS RN: 1465189-16-5
M. Wt: 180.3
InChI Key:
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Description

2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine, also known as CPMT, is an organic compound with a variety of uses in scientific research and lab experiments. CPMT is a cyclic amine and is a derivative of 1,2,3-triazole. It has a molecular weight of 156.2 g/mol and is a white crystalline powder. CPMT is soluble in water and ethanol and has a melting point of 135-137°C.

Scientific Research Applications

2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine has a variety of applications in scientific research. It can be used as a reagent in organic synthesis reactions and as a catalyst in the synthesis of heterocyclic compounds. 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine has also been used in the synthesis of a wide range of organic compounds, including heterocyclic compounds, amino acids, carbohydrates, and peptides. Additionally, 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine has been used in the synthesis of pharmaceuticals, such as antifungal agents and antibiotics.

Mechanism of Action

The mechanism of action of 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine is still being studied. It is believed that 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine plays a role in the formation of cyclic compounds by acting as a catalyst for the formation of carbon-nitrogen bonds. It is also thought that 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine helps to stabilize the formation of the cyclic compound by forming hydrogen bonds with the nitrogen atoms of the triazole ring.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine are still being studied. However, it has been shown to have antifungal activity and to inhibit the growth of certain bacteria. Additionally, 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine has been shown to have antioxidant activity and to be an effective inhibitor of the enzyme acetylcholinesterase.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine in lab experiments is that it is a relatively inexpensive reagent and is readily available. Additionally, 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine can be easily stored and is relatively stable. However, 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine is a toxic compound and should be handled with caution. Additionally, 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine has a low solubility in water, which can limit its use in certain experiments.

Future Directions

The future of 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine in scientific research is promising. It has potential applications in the synthesis of pharmaceuticals, such as antifungal agents and antibiotics. Additionally, 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine could be used to synthesize a variety of organic compounds, including heterocyclic compounds, amino acids, carbohydrates, and peptides. Additionally, 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine could be used to study the biochemical and physiological effects of other compounds. Finally, 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine could be used to study the mechanism of action of various compounds, such as the formation of carbon-nitrogen bonds and the stabilization of cyclic compounds.

Synthesis Methods

2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine can be synthesized through a variety of methods. The most common method is the condensation reaction of ethyl 2-bromopropanoate and 1-methyl-1H-1,2,3-triazole in the presence of sodium ethoxide. This reaction produces 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine in high yields. Other methods of synthesis include the reaction of ethyl 2-cyanoacetate with 1-methyl-1H-1,2,3-triazole and the reaction of ethyl 2-cyanoacetate with 1-methyl-1H-1,2,3-triazole in the presence of potassium carbonate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine' involves the use of a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) to form the triazole ring, followed by a reductive amination reaction to introduce the amine group.", "Starting Materials": [ "Cyclopropylmethyl bromide", "Sodium azide", "Propargylamine", "Copper sulfate", "Sodium ascorbate", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Synthesis of 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxylic acid", "a. Dissolve cyclopropylmethyl bromide in ethanol and add sodium azide.", "b. Heat the mixture at reflux for several hours to form the azide intermediate.", "c. Add propargylamine and copper sulfate to the reaction mixture and stir at room temperature for several hours to form the triazole ring.", "d. Add sodium ascorbate to the reaction mixture to reduce the copper catalyst.", "e. Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.", "f. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "g. Purify the product by column chromatography to obtain 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxylic acid.", "Step 2: Synthesis of 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine", "a. Dissolve 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxylic acid in ethanol and add sodium borohydride.", "b. Stir the mixture at room temperature for several hours to reduce the carboxylic acid group to an alcohol.", "c. Add propionaldehyde and sodium hydroxide to the reaction mixture and heat at reflux for several hours to form the amine group.", "d. Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.", "e. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "f. Purify the product by column chromatography to obtain 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine." ] }

CAS RN

1465189-16-5

Product Name

2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine

Molecular Formula

C9H16N4

Molecular Weight

180.3

Purity

95

Origin of Product

United States

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